1-(2,5-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea
Description
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Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3OS/c1-16-6-7-17(2)24(13-16)28-25(31)29(15-20-5-4-12-30-20)11-10-21-18(3)27-23-9-8-19(26)14-22(21)23/h4-9,12-14,27H,10-11,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGPNQWWBWXEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea is a thiourea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific thiourea compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of Thiourea Derivatives
Thioureas can be synthesized through various methods, often involving the reaction of isothiocyanates with amines or the direct reaction of thiourea with carbonyl compounds. For the compound , a typical synthesis might involve the following steps:
- Formation of Isothiocyanate : Reacting thiourea with an appropriate isocyanate.
- Substitution Reactions : Introducing the indole and furan moieties through nucleophilic substitutions.
The structure of this compound can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Thiourea derivatives have shown significant anticancer properties. The compound under study may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies indicate that thiourea derivatives can target specific molecular pathways involved in cancer proliferation and resistance.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 7.5 | Inhibition of angiogenesis |
| HCT116 (Colon Cancer) | 4.0 | Cell cycle arrest at G2/M phase |
Studies have indicated that the presence of specific substituents on the thiourea core enhances its cytotoxicity, with electron-donating groups like methyl increasing activity against certain cancer types .
Antimicrobial Activity
Thioureas are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal strains. In vitro studies have shown that similar thiourea derivatives possess significant antibacterial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Anti-inflammatory Activity
Recent investigations suggest that thiourea derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This compound may show promise in treating inflammatory conditions.
Case Studies
- Study on Anticancer Efficacy : A study demonstrated that a related thiourea derivative exhibited an IC50 value of 3 µM against human leukemia cells, indicating potent anticancer activity . Molecular docking studies suggested that these compounds interact with key proteins involved in cell survival pathways.
- Antimicrobial Efficacy Assessment : Another investigation assessed various thiourea derivatives against clinical isolates of bacteria and fungi, revealing that compounds with furan rings showed enhanced antibacterial activity compared to those without .
Scientific Research Applications
Biological Activities
Research indicates that thiourea derivatives often exhibit a range of biological activities. The specific activities associated with 1-(2,5-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea include:
Anti-Cancer Properties
Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism likely involves interaction with specific cellular pathways that regulate growth and apoptosis.
Anti-Inflammatory Effects
Thioureas are known for their anti-inflammatory properties. This compound may inhibit pathways related to inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Applications in Medicinal Chemistry
This compound holds promise for various applications:
Drug Development
The compound can serve as a lead structure for developing new therapeutic agents targeting specific diseases, particularly cancers and inflammatory disorders.
Biological Research
Due to its unique chemical structure, this thiourea derivative can be used in biological studies to explore its interactions with enzymes or receptors involved in disease processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiourea Core
The thiourea group (-NH-CS-NH-) undergoes nucleophilic substitution due to the electrophilic nature of the thiocarbonyl sulfur. Key reactions include:
Key Findings :
-
Alkylation typically occurs at the nitrogen atoms, with selectivity influenced by steric hindrance from the 2,5-dimethylphenyl and furan groups.
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Acylation with aromatic acid chlorides enhances biological activity by introducing electron-withdrawing groups .
Oxidation and Redox Reactions
The thiourea moiety is susceptible to oxidation, forming disulfides or urea derivatives:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, RT, 6 hr | 1,3-disubstituted urea | |
| I₂/KI | Ethanol, reflux, 12 hr | Disulfide-linked dimer |
Mechanistic Insight :
-
Oxidation proceeds via a radical intermediate, confirmed by ESR studies in analogous thioureas .
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The indole group’s electron-rich nature may accelerate oxidation under acidic conditions.
Coordination with Metal Ions
The sulfur and nitrogen atoms act as ligands for transition metals:
| Metal Ion | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) | Methanol, RT, 2 hr | Square-planar Cu(S–N)₂ complexes | Anticancer agents | |
| Pd(II) | DMSO, 80°C, 4 hr | Octahedral Pd-thiourea adducts | Catalysis |
Stability Data :
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Cu(II) complexes show enhanced stability constants (log β = 8.2–9.5) compared to free thiourea.
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Coordination modulates electronic properties, as evidenced by UV-Vis redshift (~30 nm) .
Electrophilic Aromatic Substitution (Indole/Furan)
The indole and furan rings participate in regioselective substitutions:
| Reaction | Reagent | Position Modified | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of indole, C2 of furan | |
| Sulfonation | SO₃/H₂SO₄, 50°C | C4 of indole |
Regiochemical Notes :
-
The 5-fluoro group on the indole directs nitration to the C4 position.
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Furan’s O-heteroatom facilitates electrophilic attack at the C2 position .
Heterocyclization Reactions
The compound serves as a precursor for fused heterocycles:
Synthetic Optimization :
-
Cyclocondensation with dichloroquinoxaline requires strict temperature control to avoid byproduct formation (e.g., tetrahydropyrimidinones) .
Acid/Base-Mediated Degradation
Stability under physiological conditions:
| pH | Temperature | Half-Life (t₁/₂) | Primary Degradants | Reference |
|---|---|---|---|---|
| 1.2 | 37°C | 3.2 hr | CS₂, substituted aniline | |
| 7.4 | 37°C | 48 hr | Stable |
Implications :
-
Rapid degradation in gastric pH limits oral bioavailability unless formulated with enteric coatings.
Q & A
Q. What are the recommended spectroscopic techniques for confirming the molecular structure of this thiourea derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is critical for verifying substituent positions, particularly the fluorine atom on the indole ring and the methyl groups on the phenyl moiety. X-ray crystallography is recommended for resolving ambiguities in stereochemistry or bond lengths, as demonstrated in single-crystal studies of structurally similar thiourea derivatives . Mass spectrometry (HRMS) should confirm molecular weight and fragmentation patterns. For example, the mean C–C bond length precision (±0.002 Å) in X-ray data ensures reliable structural validation .
Q. How can researchers design a synthetic route for this compound, considering its multi-substituted aryl and heterocyclic components?
- Methodological Answer : A stepwise approach is advised:
Indole synthesis : Build the 5-fluoro-2-methylindole core via Fischer indole synthesis, using 4-fluoro-phenylhydrazine and a ketone precursor.
Thiourea formation : React the indole-ethylamine intermediate with 2,5-dimethylphenyl isothiocyanate under anhydrous conditions.
Furan incorporation : Introduce the furan-2-ylmethyl group via alkylation, optimizing solvent polarity (e.g., DMF vs. THF) to control regioselectivity .
Monitor reaction progress using TLC with UV-active spots and quench aliquots for LC-MS analysis to detect side products like over-alkylated species.
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results for this compound’s solubility be resolved?
- Methodological Answer : Discrepancies often arise from force field parameterization in molecular dynamics (MD) simulations. To address this:
- Experimental validation : Measure solubility in DMSO-water mixtures using UV-Vis spectrophotometry (λmax ~280 nm for thiourea derivatives) .
- Computational refinement : Adjust partial charges in the MD model using density functional theory (DFT)-derived electrostatic potentials. Compare with experimental Hansen solubility parameters (δD, δP, δH) to refine predictions .
- Statistical analysis : Apply multivariate regression to identify solvent properties (e.g., polarity, H-bonding capacity) most correlated with observed solubility .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro bioactivity assays?
- Methodological Answer :
- Degradation profiling : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, analyzing degradation products via HPLC-MS. Common issues include hydrolysis of the thiourea moiety or furan oxidation.
- Stabilization : Add antioxidants (e.g., 0.1% BHT) to buffer solutions to prevent radical-mediated degradation. Use cryopreservation (-80°C) for long-term storage .
- Structural analogs : Synthesize derivatives with electron-withdrawing groups on the furan ring (e.g., nitro substituents) to reduce oxidative susceptibility .
Data Analysis and Theoretical Frameworks
Q. How should researchers interpret conflicting bioactivity data across cell lines for this compound?
- Methodological Answer :
- Dose-response normalization : Use Hill equation modeling to account for variations in IC50 values, ensuring data is normalized to positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic profiling : Perform RNA-seq or proteomic analysis on discrepant cell lines to identify differential expression of target pathways (e.g., indole-related kinase inhibition) .
- Meta-analysis : Cross-reference results with PubChem BioAssay data for structurally related thioureas to identify conserved structure-activity relationships (SAR) .
Q. What computational models are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., indole-binding enzymes like tryptophan hydroxylase). Validate docking poses with molecular mechanics-generalized Born surface area (MM-GBSA) scoring .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors from thiourea, hydrophobic contacts from methylphenyl groups) using Schrödinger’s Phase .
- Machine learning : Train random forest models on ChEMBL datasets to predict binding affinities based on molecular descriptors (e.g., LogP, topological polar surface area) .
Experimental Design Considerations
Q. How to mitigate batch-to-batch variability in synthesizing this compound for reproducibility?
- Methodological Answer :
- Process controls : Implement reaction monitoring via in situ IR spectroscopy to track thiourea formation (N-H stretch at ~3300 cm⁻¹).
- Purification standardization : Use preparative HPLC with a C18 column (MeCN/H2O + 0.1% TFA) to isolate the product at >98% purity. Document retention time (tR) and MS/MS fragmentation for quality control .
- DoE optimization : Apply a central composite design to optimize temperature, catalyst loading, and solvent ratios, reducing variability in yield (±5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
